1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cycloheptylpiperidine-3-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEPTYL-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties . The unique structure of this compound makes it a promising candidate for various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate (K2CO3) . Additionally, the iminophosphorane can react directly with excess carbon disulfide, followed by n-propylamine, and further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 to produce the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEPTYL-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of nucleophiles such as amines or thiols.
Addition: Addition reactions can take place with electrophiles like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEPTYL-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and can be used to study reaction mechanisms and pathways.
Biology: The compound exhibits significant biological activities, including anticancer, antiviral, and antimicrobial properties. It is used in the development of new therapeutic agents and in the study of biological processes.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEPTYL-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can effectively disrupt cancer cell proliferation and induce apoptosis. Additionally, its analgesic properties are attributed to its ability to modulate pain signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEPTYL-3-PIPERIDINECARBOXAMIDE include other benzofuro[3,2-d]pyrimidine derivatives, such as:
2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones: These compounds exhibit similar biological activities, including anticancer and analgesic properties.
1-aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones: These derivatives also possess potent antitumor and analgesic effects.
The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEPTYL-3-PIPERIDINECARBOXAMIDE lies in its specific molecular structure, which allows for enhanced biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C23H28N4O2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cycloheptylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H28N4O2/c28-23(26-17-9-3-1-2-4-10-17)16-8-7-13-27(14-16)22-21-20(24-15-25-22)18-11-5-6-12-19(18)29-21/h5-6,11-12,15-17H,1-4,7-10,13-14H2,(H,26,28) |
InChI Key |
BUPXCOQTFUZOES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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